Biotinyl-5'-AMP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N7O9PS |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C20H28N7O9PS/c21-17-14-18(23-7-22-17)27(8-24-14)19-16(30)15(29)10(35-19)5-34-37(32,33)36-12(28)4-2-1-3-11-13-9(6-38-11)25-20(31)26-13/h7-11,13,15-16,19,29-30H,1-6H2,(H,32,33)(H2,21,22,23)(H2,25,26,31)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
UTQCSTJVMLODHM-RHCAYAJFSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Enzymology and Biochemical Mechanisms of Biotinyl 5 Amp Formation and Utilization
Biotin (B1667282) Activation by Holocarboxylase Synthetase (HCS) in Eukaryotes
In eukaryotic organisms, a single enzyme, holocarboxylase synthetase (HCS), is responsible for the biotinylation of all biotin-dependent carboxylases. oup.com This process is fundamental for key metabolic pathways including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. sci-hub.ru HCS is found in both the mitochondria and the cytosol, enabling it to biotinylate apocarboxylases in both cellular compartments. oup.com The enzyme also localizes to the nucleus, where it is implicated in the biotinylation of histones, suggesting a role in gene regulation. medlink.com
Adenylation of Biotin and Pyrophosphate Release
The activation of biotin by HCS is a two-step, ATP-dependent reaction. oup.com In the initial step, HCS catalyzes the adenylation of biotin, where the carboxyl group of biotin attacks the α-phosphate of an ATP molecule. nih.gov This nucleophilic attack results in the formation of a mixed anhydride (B1165640) intermediate, biotinyl-5'-AMP, and the concomitant release of pyrophosphate (PPi). mdpi.complos.org This activated form of biotin, this compound, remains bound to the enzyme. ebi.ac.uk In the subsequent step, the biotinyl moiety is transferred from this compound to a specific lysine (B10760008) residue on the target apocarboxylase, with the release of AMP. oup.comnih.gov
This reaction mechanism is analogous to that of aminoacyl-tRNA synthetases, which also proceed through an adenylated intermediate, suggesting a shared evolutionary ancestry. proteopedia.org
Biotin Activation by Biotin Protein Ligases (BPLs) in Prokaryotes
In prokaryotes, the activation of biotin is carried out by enzymes known as biotin protein ligases (BPLs). plos.org These enzymes are functionally analogous to eukaryotic HCS, catalyzing the same two-step reaction to form this compound and subsequently transfer biotin to acceptor proteins. plos.orgnih.gov
Catalytic Steps in this compound Synthesis
The catalytic mechanism of BPLs is highly conserved and mirrors that of HCS. nih.gov The process begins with the binding of biotin and ATP to the BPL active site. researchgate.net This is followed by a nucleophilic attack of the biotin carboxylate on the α-phosphate of ATP, leading to the formation of the this compound intermediate and the release of pyrophosphate. ebi.ac.ukresearchgate.net This reaction is often an ordered mechanism where biotin binds first, inducing a conformational change that creates the ATP binding site. mdpi.comacs.org The this compound intermediate remains stably bound to the enzyme. ebi.ac.uk In the second step, the ε-amino group of a specific lysine residue on the acceptor protein, the biotin carboxyl carrier protein (BCCP), attacks the mixed anhydride bond of this compound. plos.orgresearchgate.net This results in the covalent attachment of biotin to the BCCP and the release of AMP. researchgate.net
Diverse BPL Enzyme Classes and Their Mechanistic Variations
Microbial BPLs are categorized into distinct structural classes based on their domain organization. researchgate.netingentaconnect.com
Class I BPLs are monofunctional enzymes, consisting solely of the conserved catalytic and C-terminal domains required for protein biotinylation. mdpi.comresearchgate.net Examples are found in Mycobacterium tuberculosis and Pyrococcus horikoshii. nih.gov These enzymes can exist as monomers or dimers. researchgate.net
Class II BPLs are bifunctional enzymes that possess an additional N-terminal DNA-binding domain, often a helix-turn-helix motif. researchgate.netingentaconnect.com This allows them to function not only as biotin ligases but also as transcriptional repressors of biotin biosynthesis genes. researchgate.net The E. coli BPL, known as BirA, is the most well-characterized example of a Class II BPL. nih.gov In these enzymes, the formation of the this compound complex can induce dimerization, which is a prerequisite for DNA binding. ingentaconnect.com
Class III BPLs , found in some eukaryotes like yeast and insects, have a large N-terminal extension that is distinct from the DNA-binding domain of Class II enzymes. ingentaconnect.com
These different classes highlight the evolutionary adaptation of BPLs to integrate the essential process of biotinylation with the regulation of biotin metabolism.
Enzyme Kinetics of this compound Synthesis
The synthesis of this compound by BPLs has been a subject of detailed kinetic studies, particularly for the E. coli enzyme, BirA. These studies have revealed an obligatorily ordered mechanism for substrate binding, where biotin must bind to the enzyme before ATP. acs.org The binding of biotin induces a conformational change that creates the ATP-binding pocket. mdpi.com
Kinetic measurements of this compound synthesis often show a "burst" phenomenon, characterized by an initial rapid phase of product formation corresponding to the synthesis of one mole of this compound per mole of enzyme. acs.orgnih.gov This is followed by a slower, steady-state phase, where the rate is limited by the release of the product from the enzyme. acs.orgnih.gov
The table below presents some kinetic constants for the interaction of BPLs with their substrates.
| Enzyme Source | Substrate | K_m | V_max | Reference |
| Homo sapiens (HCS) | Biotin | 224 nM | 143.9 pmol/min/mg | uniprot.org |
| Escherichia coli (BirA) | Biotin | - | - | acs.orgnih.gov |
| Escherichia coli (BirA) | ATP | - | - | acs.orgnih.gov |
| Mycobacterium tuberculosis (MtBPL) | Biotin | 0.057 ± 0.005 µM | 1.80 ± 0.05 min⁻¹ | researchgate.net |
| Mycobacterium tuberculosis (MtBPL) | MgATP | 13.9 ± 1.1 µM | 1.83 ± 0.06 min⁻¹ | researchgate.net |
| Mycobacterium tuberculosis (MtBPL) | MtBCCP | 1.25 ± 0.13 µM | 1.74 ± 0.05 min⁻¹ | researchgate.net |
Table 1: Kinetic Parameters of this compound Synthesis. This table provides a summary of the Michaelis constant (K_m) and maximum reaction velocity (V_max) for biotin protein ligases from different organisms with their respective substrates. Note that specific values for E. coli BirA were not available in the provided search results, though the kinetic mechanism has been described.
The tight binding of the this compound intermediate to the enzyme is a key feature of the reaction, ensuring efficient transfer to the acceptor protein and, in the case of bifunctional BPLs, linking catalytic activity to regulatory function. acs.org
Initial Reaction Velocity Measurements
The study of enzyme kinetics for BPLs often begins with the measurement of initial reaction velocities. These measurements are performed under conditions where the substrate concentrations are much higher than the enzyme concentration, and the rate is measured before significant product accumulation occurs. By systematically varying the concentration of one substrate while keeping others at saturating levels, researchers can determine the relationship between substrate concentration and the rate of the enzymatic reaction. researchgate.net For BPLs, initial velocity measurements have been used to investigate the binding order of substrates. Kinetic analyses have shown that many BPLs employ an ordered ligand binding mechanism, where biotin binds first, followed by ATP, to synthesize the this compound intermediate. researchgate.netingentaconnect.com The initial rate of the BPL reaction can be plotted against substrate concentration, often resulting in a hyperbolic curve characteristic of Michaelis-Menten kinetics. nih.gov
Steady-State and Pre-Steady-State Kinetic Analyses
Steady-State Kinetics Steady-state kinetic analysis is a fundamental approach to understanding the catalytic mechanism of BPLs. researchgate.net This method assumes that the concentration of the enzyme-substrate complex (in this case, the BPL-Biotinyl-5'-AMP complex) remains constant over the course of the measurement. nih.gov By measuring the initial rates at various substrate concentrations, kinetic parameters can be derived. nih.gov Double reciprocal plots, such as Lineweaver-Burk plots, are often used to visualize the data and determine kinetic constants. researchgate.net Studies on BPLs from various organisms, including Saccharomyces cerevisiae and Mycobacterium tuberculosis, have utilized steady-state analysis to characterize the enzyme's activity with its substrates ATP, biotin, and the apo-protein acceptor. nih.govresearchgate.net For instance, steady-state analysis of two human HCS isoforms showed similar kinetic behaviors as a function of biotin, ATP, or the biotin-accepting substrate concentration. nih.gov
Pre-Steady-State Kinetics Pre-steady-state kinetic analysis investigates the "burst" phase of the reaction, the initial moments before the steady state is reached. nih.gov This technique is particularly useful for dissecting the individual steps of the reaction mechanism, such as the rate of formation of the this compound intermediate and the rate of biotin transfer. nih.govnih.gov For example, pre-steady-state analysis of the biotin carboxylation reaction catalyzed by pyruvate (B1213749) carboxylase revealed that the formation of the enzyme-carboxybiotin complex follows first-order kinetics. nih.gov In studies of human HCS, pre-steady-state analysis of this compound synthesis was conducted using stopped-flow fluorescence, which measures the change in protein fluorescence upon substrate binding and product formation. nih.gov These analyses can provide estimates for the rate of association of ATP with the enzyme-biotin complex and the catalytic rate of adenylate synthesis. nih.gov Similarly, pre-steady-state kinetic studies of the enzyme SsuE, which is involved in sulfur metabolism, showed a rapid formation of an intermediate, demonstrating the power of this technique in elucidating reaction pathways. auburn.edu
Determination of Kinetic Parameters (e.g., K_m, V_max, k_cat)
These parameters have been determined for BPLs from various species. For example, analysis of mutant human holocarboxylase synthetase (HCS) enzymes revealed that some mutations within the biotin-binding region led to elevated K_m values for biotin, while others outside this region had normal or low K_m values. nih.gov However, the V_max values for all mutant HCS proteins were significantly reduced, suggesting that the reduction in V_max is a critical factor in the pathophysiology of HCS deficiency. nih.gov Kinetic characterization of Staphylococcus aureus BPL (SaBPL) and a mutant version provided specific values for k_cat and K_m for the substrates biotin and ATP.
| Enzyme | Substrate | K_m | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Wild-type S. aureus BPL | Biotin | 1.01 ± 0.16 µM | 0.45 ± 0.09 s⁻¹ | 4.5 x 10⁵ | |
| Wild-type S. aureus BPL | ATP | 0.18 ± 0.03 mM | 0.36 ± 0.07 s⁻¹ | 2.0 x 10³ | |
| Human HCS (58-HCS) | ATP | 14 ± 1 µM | 0.016 ± 0.0003 s⁻¹ | 1.1 x 10³ | nih.gov |
| Human HCS (FL-HCS) | ATP | 12 ± 1 µM | 0.012 ± 0.0003 s⁻¹ | 1.0 x 10³ | nih.gov |
| E. coli Biotin Carboxylase | ATP-Mg complex | 0.11 mM | Not Reported | Not Reported | pnas.org |
| E. coli Biotin Carboxylase | HCO₃⁻ | 2.9 mM | Not Reported | Not Reported | pnas.org |
Mechanism of this compound Transfer to Apo-Proteins
The second half-reaction catalyzed by BPL is the transfer of the activated biotinyl moiety from the enzyme-bound this compound intermediate to the apo-acceptor protein. nih.govnih.gov This step involves the formation of a stable covalent bond between biotin and a highly specific lysine residue on the target protein. nih.govnih.gov
Nucleophilic Attack by Lysine Residues
The core chemical event in the transfer reaction is a nucleophilic attack. nih.govebi.ac.uk The unprotonated ε-amino group (—NH2) of a specific lysine side chain on the apo-protein acts as the nucleophile. proteopedia.orgbiorxiv.orgmoleculardevices.com This amine group attacks the electrophilic carbonyl carbon of the biotin moiety in the this compound mixed anhydride intermediate. nih.govebi.ac.uk This reaction is highly specific; for instance, in the E. coli biotin carboxyl carrier protein (BCCP), only the lysine at position 122 is modified, despite the presence of other lysine residues in the domain. nih.gov The remarkable specificity is thought to arise from the unique environment and potentially lower pKa of the target lysine, which is positioned at the tip of a β-turn, making its ε-amino group more reactive and accessible for nucleophilic attack. moleculardevices.comnih.gov
Formation of Covalent Biotin-Protein Linkages
The nucleophilic attack by the lysine's ε-amino group on the activated carbonyl of this compound results in the formation of a stable amide linkage. nih.govebi.ac.ukbiorxiv.org This reaction displaces AMP as the leaving group, completing the transfer. ebi.ac.uk The resulting covalent bond is exceptionally stable, designed to remain intact for the lifetime of the protein. ebi.ac.ukpnas.org This robust biotin-protein bond is critical for the function of biotin-dependent carboxylases, which rely on the biotin cofactor being permanently tethered to the enzyme to carry out carboxylation reactions. nih.gov
Role of Enzyme Conformational Changes During Transfer
Conformational changes in the BPL enzyme are essential for the entire catalytic cycle, including the final transfer step. Upon formation of the this compound intermediate, the enzyme undergoes significant structural rearrangements. nih.govnih.gov Crystal structures of BPL from Mycobacterium tuberculosis and E. coli show that binding of the this compound intermediate induces disorder-to-order transitions in flexible loops near the active site. proteopedia.orgnih.govrcsb.org These changes are believed to correctly position the intermediate and create a binding site for the apo-protein substrate. mdpi.com The binding of the apo-protein itself can induce further conformational changes, including enzyme dimerization in some cases, which aligns the target lysine residue with the enzyme-bound this compound, facilitating the specific and efficient transfer of the biotin group. proteopedia.orgnih.govwikipedia.org
Molecular Structures and Biotinyl 5 Amp Interactions
High-Resolution Structural Elucidation of Biotinyl-5'-AMP-Enzyme Complexes
The three-dimensional structures of enzymes in complex with this compound have been extensively studied, providing detailed insights into the molecular basis of biotin (B1667282) activation and transfer.
X-ray crystallography has been instrumental in revealing the atomic details of how Biotin Protein Ligase (BPL), also known as BirA in Escherichia coli and Holocarboxylase Synthetase (HCS) in mammals, interacts with this compound. proteopedia.orgacs.org The first crystal structures of BPL in complex with this reaction intermediate were determined in the early 1990s, offering a foundational understanding of the enzyme's active site.
High-resolution crystal structures of BPL from various organisms, including Mycobacterium tuberculosis, Pyrococcus horikoshii, and Staphylococcus aureus, have been solved with this compound bound in the active site. nih.govrcsb.org These structures consistently show that the enzyme enfolds the this compound molecule within a well-defined pocket. For instance, the structure of M. tuberculosis BPL bound to this compound was determined at a resolution of 1.7 Å, providing a clear picture of the interactions. nih.gov Similarly, the complex from P. horikoshii has been resolved to 1.6 Å. nih.gov
These crystallographic studies reveal that the binding of this compound induces significant conformational changes in the BPL enzyme, a key aspect of its catalytic mechanism. nih.gov The binding pockets for biotin and ATP are located adjacent to each other, facilitating the formation of the this compound intermediate. nih.gov The stability of the enzyme-intermediate complex is crucial for the subsequent transfer of the biotinyl group to the target protein.
Table 1: X-ray Crystallography Data for BPL-Biotinyl-5'-AMP Complexes
| Organism | PDB ID | Resolution (Å) | Key Findings | Reference |
| Mycobacterium tuberculosis | 2CGF | 1.7 | Revealed substantial conformational changes upon binding of the intermediate. | nih.gov |
| Pyrococcus horikoshii | 1WQP | 1.6 | Showed adjacent binding pockets for biotin and ATP. | nih.gov |
| Staphylococcus aureus | 3V8L | 2.60 | Confirmed the mechanism of inhibitor binding, providing a template for antibiotic design. | rcsb.org |
| Escherichia coli | 1BIB | 2.8 | Delineated the biotin and DNA-binding domains. | ebi.ac.uk |
Holocarboxylase Synthetase (HCS) is the mammalian counterpart to bacterial BPL and is responsible for attaching biotin to carboxylases. proteopedia.orghmdb.ca While a high-resolution crystal structure of full-length human HCS in complex with this compound is not yet available, studies on its bacterial and archaeal homologs provide significant insights. HCS is known to biotinylate specific lysine (B10760008) residues on histones, playing a role in gene regulation. unl.edunih.gov The enzyme itself lacks a classic nuclear localization sequence and is thought to be transported into the nucleus through interactions with other proteins. unl.edu The formation of the this compound intermediate is the first of a two-step reaction catalyzed by HCS. nih.gov
Detailed analysis of the BPL-Biotinyl-5'-AMP complex structures has identified key amino acid residues that form the binding pocket and are critical for catalysis. A conserved lysine residue, such as Lys138 in M. tuberculosis BPL and Lys111 in P. horikoshii BPL, plays a crucial role by interacting with the oxygen atoms of both the biotinyl and AMP moieties of the intermediate. nih.govnih.gov This lysine is essential for the catalytic activity, as its mutation to serine completely abolishes enzyme function. nih.govnih.gov
Another critical residue is a conserved arginine, such as Arg118 in E. coli BirA. ebi.ac.uk This residue is involved in electrostatic stabilization of the intermediate. ebi.ac.uk A mutation of this arginine to glycine (B1666218) (R118G) in BirA results in a reduced affinity for this compound, causing its premature release from the active site. acs.org This "promiscuous" mutant, termed BirA*, has been utilized in the BioID technique to label and identify proximal proteins. acs.org In Aquifex aeolicus BPL, Arg40 from a conserved GXGRXG motif interacts with the carboxyl group of biotin and stabilizes the phosphates of ATP. nih.gov
Table 2: Key Interfacial Residues in BPL-Biotinyl-5'-AMP Interaction
| Enzyme | Residue | Role | Reference |
| M. tuberculosis BPL | Lys138 | Interacts with both biotinyl and AMP moieties; essential for activity. | nih.govnih.gov |
| P. horikoshii BPL | Lys111 | Facilitates nucleophilic attack on ATP and stabilizes intermediates. | nih.gov |
| E. coli BirA | Arg118 | Stabilizes the intermediate; mutation affects affinity for this compound. | acs.orgebi.ac.uk |
| E. coli BirA | Lys183 | Essential for coordinating biotin and ATP and stabilizing the intermediate. | ebi.ac.uk |
| A. aeolicus BPL | Arg40 | Interacts with biotin's carboxyl group and stabilizes ATP phosphates. | nih.gov |
Structural Insights into Holocarboxylase Synthetase (HCS) Interactions
Conformational Dynamics Upon this compound Binding
The binding of this compound to BPL is not a simple lock-and-key mechanism but rather a dynamic process that induces significant conformational changes in the enzyme. These changes are essential for both the catalytic activity and the regulatory functions of BPL.
A common feature observed across many BPL structures is the presence of disordered or flexible loops in the apo-enzyme (ligand-free) form. plos.org Upon binding of this compound, these loops undergo a disorder-to-order transition, folding over the active site to create a more compact and catalytically competent conformation. nih.govnih.govplos.org
In E. coli BirA, several loops, including the biotin-binding loop (BBL) and the adenylate-binding loop (ABL), become ordered upon ligand binding. plos.orgnih.gov Similarly, in M. tuberculosis BPL, three regions that are disordered in the apo-form become structured when this compound is bound. nih.gov This induced folding is critical for positioning catalytic residues correctly and for shielding the highly reactive intermediate from the solvent. nih.govpatsnap.com
In bifunctional BPLs like E. coli BirA, which also acts as a transcriptional repressor, the binding of this compound triggers larger-scale conformational changes, including domain rotations and dimerization. ingentaconnect.commpg.de BirA consists of three domains: an N-terminal DNA-binding domain, a central catalytic domain, and a C-terminal domain. proteopedia.orgmpg.de
The binding of this compound acts as an allosteric signal that promotes the dimerization of BirA. asm.orgnih.govpnas.org This dimerization is a prerequisite for the repressor to bind to the biotin operator sequence on the DNA, thereby regulating the transcription of biotin biosynthesis genes. mpg.deasm.orgnih.gov The dimer interface is formed in part by the loops that become ordered upon ligand binding. nih.govpnas.org The two repressor molecules form the operator-repressor complex, with dimer formation happening concurrently with DNA binding. mpg.de This elegant mechanism ensures that the cell synthesizes biotin only when the intracellular concentration of activated biotin (this compound) is low.
Induced Folding of Active Site Loops
Spectroscopic and Biophysical Characterization of this compound-Protein Interactions
The interaction between this compound and its target proteins, primarily biotin protein ligases (BPLs), is a critical event in cellular metabolism and regulation. A suite of spectroscopic and biophysical techniques has been employed to dissect the thermodynamics, kinetics, and structural changes that govern this molecular recognition. These methods provide a detailed picture of the affinity and specificity of the interaction, revealing how the binding of this activated intermediate drives subsequent biological functions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. rsc.org By measuring the heat released or absorbed as a ligand is titrated into a solution containing a protein, ITC can determine the binding affinity (Ka, or its inverse, the dissociation constant Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). europeanpharmaceuticalreview.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process. europeanpharmaceuticalreview.com
In the study of this compound, ITC has been instrumental in characterizing its interaction with biotin protein ligases, such as BirA from Escherichia coli. nih.gov Calorimetric measurements reveal that the binding of this compound to BirA is an enthalpically driven process, characterized by a large, negative enthalpy change (ΔH). nih.gov This indicates the formation of strong, favorable interactions like hydrogen bonds and van der Waals contacts upon binding.
Thermodynamic studies comparing the binding of biotin and this compound to BirA highlight significant differences in their binding energetics. While both binding processes feature large negative enthalpies, their entropic contributions are of opposite sign. nih.gov The binding of this compound is associated with an unfavorable (negative) entropy change, whereas biotin binding is characterized by a favorable (positive) entropy change. nih.govacs.org This suggests that the greater loss of conformational freedom upon this compound binding, which creates a more ordered complex, outweighs the favorable entropy gain from the displacement of water molecules. The high affinity of BirA for this compound often precludes the direct determination of the equilibrium constant by ITC, but the technique provides precise measurements of the enthalpy change. acs.org
Table 1: Comparative Thermodynamic Parameters for Ligand Binding to E. coli BirA This interactive table summarizes the key thermodynamic differences in the binding of Biotin and this compound to the BirA protein, as determined by biophysical studies including Isothermal Titration Calorimetry.
| Parameter | Biotin Binding | This compound Binding | Significance |
| Binding Affinity | High | Very High | This compound is the high-affinity effector for the protein's repressor function. nih.gov |
| Enthalpy Change (ΔH) | Large and Negative nih.gov | Large and Negative nih.gov | Indicates favorable bond formation for both ligands. |
| Entropy Change (ΔS) | Favorable (Positive) acs.org | Unfavorable (Negative) nih.govacs.org | Suggests different conformational changes and solvent reorganization upon binding. |
| Heat Capacity Change (ΔCp) | Small nih.gov | Small nih.gov | Indicates minimal changes in the hydration of nonpolar surfaces upon binding for both ligands. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique in structural biology that provides information on the structure, dynamics, and interactions of proteins at atomic resolution. wikipedia.org In the context of ligand binding, NMR can detect changes in the chemical environment of individual nuclei within the protein upon formation of a complex. These changes, observed as chemical shift perturbations (CSPs) in an NMR spectrum, can be used to map the ligand-binding site on the protein surface.
While detailed NMR studies focusing exclusively on this compound are not extensively documented, the significant conformational changes observed in crystal structures upon its binding are precisely the phenomena that NMR is well-suited to study in solution. nih.govnih.gov The binding of this compound or its analogues to biotin protein ligases is known to induce disorder-to-order transitions in flexible loops near the active site. nih.govnih.gov These loops are often disordered in the apo-protein but become structured upon ligand binding to form the complete active site.
NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy could be used to monitor the chemical shifts of backbone amide protons and nitrogens (¹H-¹⁵N) of the protein. Upon addition of this compound, residues in the binding pocket and those in the flexible loops that become ordered would exhibit significant changes in their corresponding signals in the HSQC spectrum. Furthermore, techniques like hydrogen-deuterium exchange monitored by NMR can provide insights into how ligand binding affects the protein's global dynamics and solvent accessibility, revealing which parts of the protein become more protected or rigid upon complex formation. wikipedia.org Studies on the biotin repressor (BirA) have shown that binding of the effector, this compound, leads to changes that enhance dimerization, a process that could be monitored by observing changes in the NMR signals corresponding to the dimer interface. nih.gov
Table 2: Representative NMR Observables for Studying this compound-Protein Interactions This table outlines the types of data that Nuclear Magnetic Resonance (NMR) spectroscopy can provide to characterize the structural and dynamic changes in a protein upon binding to this compound.
| NMR Observable | Information Provided | Example Application for this compound |
| Chemical Shift Perturbations (CSPs) | Identifies residues at the binding interface and those affected by conformational changes. wikipedia.org | Mapping the active site of biotin protein ligase by identifying residues with significant signal shifts upon this compound titration. |
| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between ligand and protein protons (<5 Å). wikipedia.org | Determining the precise orientation of the biotin and AMP moieties of this compound within the protein's binding pocket. |
| Hydrogen-Deuterium Exchange Rates | Measures changes in solvent accessibility and hydrogen bonding, indicating changes in structure and stability. wikipedia.org | Confirming the disorder-to-order transition of active site loops, which would show slower exchange rates upon this compound binding. |
| Relaxation Measurements (T1, T2) | Probes changes in molecular motion (dynamics) on multiple timescales. | Assessing the dampening of protein dynamics upon ligand binding, which is linked to the allosteric response. nih.gov |
Beyond ITC and NMR, a variety of other biophysical methods have been employed to quantify the affinity and specificity of this compound interactions. These techniques often provide complementary information and can be essential for validating findings across different platforms.
A DNA filter-binding assay has been used to directly measure the binding of the E. coli biotin repressor (BirA) to its DNA operator site, an interaction that is allosterically enhanced by this compound. nih.gov These studies demonstrated that this compound is a much more potent corepressor than biotin itself. The concentration for half-maximal DNA binding (K₀.₅) was found to be approximately 1.1 nM for this compound, compared to 1000 nM (1 µM) for biotin. nih.gov This highlights the dramatically higher affinity of the repressor for its activated corepressor in mediating a biological function.
Mass spectrometry and Western blotting are crucial for determining the specificity of the enzymatic reaction. For instance, these techniques were used to demonstrate that a mutant of the Aquifex aeolicus Biotin Protein Ligase (AaBPL R40G) exhibited poor substrate specificity. nih.gov While the wild-type enzyme specifically biotinylates its target protein, the mutant was shown to biotinylate non-target proteins and also undergo self-biotinylation, a change in specificity that was confirmed by identifying the modified products. nih.gov
Furthermore, the development of proximity-dependent biotinylation techniques like BioID and TurboID relies on the fundamental properties of this compound. nih.govacs.org These methods use a mutated biotin ligase that synthesizes and releases reactive this compound into the immediate vicinity, where it covalently labels proximal proteins on lysine residues. nih.gov The specificity of this labeling is spatial, targeting proteins within a nanometer-scale radius, which are then identified by mass spectrometry. This application ingeniously exploits the reactive nature of this compound to map protein-protein interaction networks in a cellular context.
Table 3: Affinity of E. coli Biotin Repressor for Corepressors in DNA Binding This table compares the effectiveness of Biotin and its activated form, this compound, in promoting the binding of the BirA repressor to its DNA operator, as measured by a DNA filter-binding assay.
| Corepressor | Half-Maximal Binding Concentration (K₀.₅) | Fold Difference | Reference |
| Biotin | 1.0 µM (1000 nM) | ~900x weaker | nih.gov |
| This compound | 1.1 nM | 1 | nih.gov |
Regulatory Roles of Biotinyl 5 Amp Beyond Coenzyme Activation
Transcriptional Regulation of Biotin (B1667282) Metabolism and Biosynthesis
Biotinyl-5'-AMP plays a central role in maintaining biotin homeostasis by directly participating in the transcriptional regulation of genes involved in its own synthesis and transport. This ensures that the cellular concentration of biotin is tightly controlled, preventing both deficiency and excessive, metabolically costly production. illinois.edu
This compound as a Corepressor in Bacterial Operons (e.g., E. coli BirA-DNA Operator Interactions)
In many bacteria, including the well-studied Escherichia coli, the enzyme responsible for synthesizing this compound, biotin protein ligase (BPL), also functions as a transcriptional repressor. uniprot.orgproteopedia.org This bifunctional protein is known as BirA. uniprot.orgproteopedia.org The BirA protein catalyzes the two-step reaction of biotinylating target proteins, with this compound being the essential intermediate. proteopedia.orgresearchgate.net
When biotin levels are sufficient and the demand for protein biotinylation is low, this compound accumulates. nih.gov This accumulation triggers a conformational change in BirA, promoting its dimerization. pnas.orgplos.org The BirA:this compound dimer then functions as the active corepressor complex. illinois.edupnas.org This complex exhibits high affinity for a specific DNA sequence known as the biotin operator (bioO). uniprot.orgpnas.org The binding of the holo-BirA dimer to the bioO sequence physically blocks the transcription of the bio operon, which contains the genes necessary for biotin biosynthesis. illinois.eduuniprot.org This elegant feedback mechanism ensures that the cell ceases to produce biotin when it is already abundant. illinois.edu The affinity of BirA for the bioO operator is significantly enhanced in the presence of this compound, highlighting the latter's crucial role as the corepressor molecule. nih.govpnas.org
| Component | Function in Transcriptional Repression |
| BirA | A bifunctional enzyme that acts as both a biotin protein ligase and a transcriptional repressor. uniprot.orgproteopedia.org |
| This compound | The corepressor molecule that binds to BirA, inducing a conformational change and promoting dimerization. nih.govpnas.org |
| BirA:this compound Dimer | The active repressor complex that binds to the biotin operator. illinois.edupnas.org |
| Biotin Operator (bioO) | The DNA sequence within the promoter of the biotin operon to which the repressor complex binds, inhibiting transcription. uniprot.orgpnas.org |
Modulation of Gene Expression for Biotin Transport and Utilization Proteins
The regulatory influence of this compound extends to the genes responsible for biotin uptake and utilization. In human cells, the expression of the sodium-dependent multivitamin transporter (SMVT), a key protein for biotin uptake, is regulated by biotin availability. nih.gov This regulation is mediated through a signaling pathway involving this compound. nih.gov
Studies in HepG2 cells have demonstrated that biotin deficiency leads to a decrease in both SMVT mRNA and protein levels, resulting in a reduced rate of biotin uptake. nih.gov The transcriptional activity of the SMVT promoter is responsive to biotin levels, a process that requires the synthesis of this compound by holocarboxylase synthetase (HCS), the mammalian equivalent of BirA. nih.gov This suggests that this compound is a key signaling molecule that communicates intracellular biotin status to the machinery controlling the expression of biotin transporters. umaryland.eduhmdb.ca This regulatory loop helps cells to modulate their capacity for biotin uptake in response to changing availability. nih.gov
This compound in Signal Transduction Pathways
Recent research has uncovered a novel role for this compound as a signaling molecule in mammalian cells, linking biotin metabolism to cGMP-dependent signaling cascades. umaryland.eduhmdb.ca This pathway is distinct from its function in transcriptional repression in bacteria and highlights a conserved but functionally diversified role for this molecule in higher eukaryotes.
Activation of Soluble Guanylate Cyclase (sGC)
In human cells, this compound has been shown to be an activator of soluble guanylate cyclase (sGC). umaryland.eduhmdb.canih.gov sGC is a key enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). uni-frankfurt.de The activation of sGC by this compound, synthesized by holocarboxylase synthetase (HCS), leads to an increase in intracellular cGMP levels. nih.govpnas.org This suggests a direct link between the availability of biotin, its conversion to the activated form, and the production of the second messenger cGMP. researchgate.net
Involvement with cGMP-Dependent Protein Kinase (PKG) Cascades
The increase in intracellular cGMP, triggered by this compound-mediated activation of sGC, subsequently activates cGMP-dependent protein kinase (PKG). umaryland.eduhmdb.canih.gov PKG is a serine/threonine kinase that phosphorylates a variety of downstream protein targets, thereby modulating numerous cellular processes. nih.gov The HCS-sGC-PKG signaling pathway has been implicated in regulating the expression of several genes, including HCS itself and biotin-dependent carboxylases. nih.govpnas.org This creates a positive feedback loop where sufficient biotin levels, through the action of this compound, promote the expression of enzymes required for its own utilization. nih.gov
| Step | Molecule/Enzyme | Role in the Pathway |
| 1 | Holocarboxylase Synthetase (HCS) | Synthesizes this compound from biotin and ATP. nih.govpnas.org |
| 2 | This compound | Activates soluble guanylate cyclase (sGC). umaryland.eduhmdb.canih.gov |
| 3 | Soluble Guanylate Cyclase (sGC) | Catalyzes the conversion of GTP to cGMP. uni-frankfurt.de |
| 4 | cGMP | Activates cGMP-dependent protein kinase (PKG). umaryland.eduhmdb.canih.gov |
| 5 | cGMP-Dependent Protein Kinase (PKG) | Phosphorylates downstream targets, leading to changes in gene expression. nih.gov |
Interplay with Cellular Biotin Availability and Metabolite Sensing
The dual roles of this compound in both coenzyme synthesis and signaling position it as a critical sensor of cellular biotin availability. The concentration of this compound is directly proportional to the availability of biotin and the cell's capacity to synthesize this activated intermediate via HCS or BirA. nih.gov
When biotin is plentiful, the accumulation of this compound signals a state of biotin sufficiency. nih.gov In bacteria, this leads to the repression of biotin synthesis, conserving cellular resources. illinois.edunih.gov In mammalian cells, the same signal of biotin sufficiency, via the sGC-PKG pathway, appears to upregulate the expression of genes involved in biotin utilization, such as carboxylases and transporters. nih.govpnas.org
This intricate interplay allows cells to mount a coordinated response to fluctuations in biotin levels. This compound acts as the central metabolic signal that informs the regulatory machinery, ensuring that the expression of genes for biotin synthesis, transport, and utilization are appropriately matched to the cell's metabolic state and the external availability of this essential vitamin. umaryland.edunih.gov
Advanced Research Methodologies and Applications Utilizing Biotinyl 5 Amp
Proximity Biotinylation Techniques for Protein-Protein Interaction Mapping
Proximity biotinylation (PB) has emerged as a revolutionary technology for identifying protein-protein interactions within their native cellular environment. This approach utilizes engineered enzymes that generate and release a reactive form of biotin (B1667282), Biotinyl-5'-AMP, to tag nearby proteins, providing a snapshot of the molecular neighborhood of a protein of interest.
Development and Engineering of Promiscuous Biotin Ligases (e.g., BioID, TurboID, AirID)
The foundation of proximity biotinylation lies in the engineering of promiscuous biotin ligases derived from the E. coli enzyme, BirA. mdpi.comnih.gov Wild-type BirA normally retains the highly reactive this compound intermediate within its active site. mdpi.com However, specific mutations, most notably the R118G substitution in the original BioID, reduce the enzyme's affinity for this intermediate, causing its premature release. mdpi.comnih.gov This "promiscuous" activity allows the released this compound to covalently label accessible lysine (B10760008) residues on proteins in the immediate vicinity, typically within a 10-nanometer radius. researchgate.net
Since the initial development of BioID, several generations of promiscuous biotin ligases have been engineered to improve labeling efficiency and temporal resolution. ingentaconnect.com TurboID, developed through yeast display-based directed evolution, contains additional mutations that significantly increase its catalytic activity, allowing for rapid labeling in as little as 10 minutes, a stark contrast to the 18-24 hours required for BioID. nih.govpolyu.edu.hk This enhanced speed is particularly advantageous for studying dynamic cellular processes. nih.gov Another variant, AirID, was developed using an ancestral enzyme reconstruction algorithm and exhibits high biotinylation activity, functioning effectively within about 3 to 6 hours. researchgate.netCurrent time information in Bangalore, IN. Other engineered ligases like BioID2, a smaller version of BioID, and miniTurbo, a more compact version of TurboID, offer additional options for researchers, each with its own set of advantages regarding size, activity, and background labeling. ingentaconnect.comnih.govumaryland.edu
Interactive Table 1: Comparison of Promiscuous Biotin Ligases
| Enzyme | Origin | Key Features | Labeling Time |
| BioID | E. coli BirA (R118G mutant) | First-generation, slow kinetics | 18-24 hours |
| TurboID | Engineered E. coli BirA | High catalytic activity, rapid labeling | ~10 minutes |
| AirID | Ancestral BirA reconstruction | High activity, moderate labeling time | ~3-6 hours |
| BioID2 | Aquifex aeolicus BirA | Smaller size than BioID | >18 hours |
| miniTurbo | Truncated TurboID | Smaller size, rapid labeling | ~10 minutes |
Mechanistic Basis of this compound Release and Non-Specific Labeling
The core mechanism of proximity biotinylation hinges on the controlled release of the highly reactive this compound intermediate. In wild-type biotin ligases, this intermediate is tightly bound and channeled towards a specific protein substrate. mdpi.com However, mutations in the active site of promiscuous ligases disrupt this tight binding, leading to the diffusion of this compound into the surrounding environment. mdpi.comnih.gov This released molecule is an electrophilic activated ester, which readily reacts with nucleophilic residues on nearby proteins, primarily the ε-amino group of lysine residues. nih.govmit.edu The short half-life of the released this compound ensures that labeling is restricted to proteins in close proximity to the enzyme, providing a high degree of spatial resolution. mdpi.com
Optimization Strategies for Labeling Efficiency and Specificity in Research
Optimizing proximity biotinylation experiments is crucial for obtaining reliable and meaningful results. A key consideration is the choice of enzyme, which depends on the specific biological question. For studying dynamic processes, the rapid kinetics of TurboID are preferable, while for long-term labeling where enzyme toxicity might be a concern, AirID or BioID may be more suitable. Current time information in Bangalore, IN.nih.gov
The concentration of supplemental biotin is another critical parameter that needs to be empirically determined. nih.gov While higher concentrations can increase labeling efficiency, they can also lead to higher background biotinylation. nih.gov Similarly, the duration of labeling must be optimized; shorter times are generally preferred to minimize potential toxicity from chronic biotinylation and to maintain spatial specificity.
To reduce non-specific binding of biotinylated proteins during the affinity purification step with streptavidin beads, various strategies can be employed. These include using stringent washing conditions and optimizing the amount of streptavidin beads used. nih.govscience.gov Furthermore, the use of flexible linkers between the protein of interest and the biotin ligase can modulate the biotinylation range, allowing for application-specific adjustments of the labeling radius. umaryland.edu
Design and Synthesis of this compound Analogs as Research Probes and Enzyme Inhibitors
The inherent instability of the phosphoanhydride bond in this compound has driven the design and synthesis of stable analogs. These molecules serve as powerful research probes to study enzyme mechanisms and as potential therapeutic agents that can inhibit biotin protein ligases.
Chemical Synthesis of Stable Phosphoanhydride Mimics (e.g., Biotinol-5'-AMP, β-Ketophosphonates, β-Hydroxyphosphonates)
To overcome the lability of this compound, researchers have developed synthetic strategies to replace the unstable phosphoanhydride linkage with more robust bioisosteres.
β-Ketophosphonates : The synthesis of these analogs involves the preparation of a biotin methyl ester, which then reacts with a lithiated methyl phosphonate. nih.gov The resulting protected biotin ketophosphonate undergoes condensation with a protected adenosine (B11128) derivative. nih.gov Subsequent deprotection steps yield the final β-ketophosphonate analog. nih.gov
β-Hydroxyphosphonates : These are typically synthesized from their β-ketophosphonate precursors. The ketone group of the protected β-ketophosphonate is reduced, commonly using sodium borohydride, to form the corresponding alcohol. unl.edu Following reduction, deprotection steps are carried out to yield the final β-hydroxyphosphonate analog. unl.edu
Evaluation of Analogs for Enzyme Inhibition and Allosteric Modulation Studies
These synthesized analogs have been extensively evaluated as inhibitors of biotin protein ligases (BPLs), also known as holocarboxylase synthetases (HLCS) in humans.
Biotinol-5'-AMP has been shown to be a potent, pan-inhibitor of BPLs from various bacterial species, including Staphylococcus aureus and Mycobacterium tuberculosis, as well as human BPL. nih.gov Kinetic analyses have revealed that it acts as a competitive inhibitor with respect to biotin. nih.gov Its broad-spectrum activity has positioned it as a promising candidate for the development of new antibacterial agents. nih.govnih.gov
The β-ketophosphonate and β-hydroxyphosphonate analogs of this compound have also been characterized as inhibitors of human holocarboxylase synthetase. nih.gov The β-ketophosphonate analog was found to be a more potent inhibitor than the β-hydroxyphosphonate analog. mdpi.comnih.gov Both of these analogs act as competitive inhibitors of the enzyme. nih.gov
Beyond direct inhibition, some this compound analogs have been used to study the allosteric regulation of biotin repressor proteins. For instance, a sulfamoyl derivative and an ester derivative of the adenylate were synthesized and shown to bind with high affinity to the repressor. nih.gov While the sulfamoyl analog was a weak allosteric activator, the ester analog closely mimicked the natural corepressor in activating the assembly of the transcription repression complex, providing valuable insights into the allosteric mechanism. nih.govnih.gov
Interactive Table 2: Inhibition Data for this compound Analogs against Holocarboxylase Synthetase (HLCS)
| Analog | IC50 (μM) | Ki (μM) | Inhibition Mechanism |
| Biotinol-5'-AMP | 7 | 7 | Mixed |
| β-Ketophosphonate | 39.7 | 3.4 | Competitive |
| β-Hydroxyphosphonate | 203.7 | 17.3 | Competitive |
Structural Activity Relationship (SAR) Studies for Probe Development
Structural Activity Relationship (SAR) studies are crucial for refining the structure of a parent compound to enhance its activity, selectivity, and utility as a biochemical probe. In the context of this compound, SAR studies have been instrumental in developing potent and selective inhibitors for Biotin Protein Ligase (BPL), an essential enzyme in all domains of life.
Initial attempts to inhibit BPL focused on creating close structural mimics of the natural reaction intermediate, this compound. biotium.com One such analog, Biotinol-5′-AMP, which replaces the hydrolytically unstable phosphoanhydride bond with a more stable phosphodiester bond, was found to be a potent inhibitor of BPL. biotium.com However, it inhibited both the bacterial (Staphylococcus aureus) and human BPL enzymes, demonstrating a critical lack of selectivity. biotium.com This highlighted the need for modifications that could exploit structural differences between the bacterial and human enzymes.
Further SAR studies revealed that the BPL active site is highly specific to the natural structure of biotin, and modifications to the ureido and thiophene (B33073) rings of biotin often result in compounds that are not utilized as substrates by the enzyme. nih.gov A significant breakthrough came from modifying the linker between the biotin and adenosine moieties. By replacing the natural linkage with a 1,2,3-triazole ring via "click chemistry," researchers developed a new class of inhibitors. biotium.commdpi.com These biotin-triazole analogs proved to be highly selective for bacterial BPLs. One compound, in particular, exhibited a greater than 1100-fold selectivity for S. aureus BPL over the human homologue, a landmark achievement in the development of selective BPL inhibitors. biotium.commdpi.com X-ray crystallography confirmed that the triazole-linked inhibitor binds to the bacterial enzyme, validating the SAR-driven design. mdpi.com
Table 1: Comparison of Biotin Protein Ligase (BPL) Inhibitors
| Compound | Target(s) | Potency (Ki or IC50) | Selectivity | Reference(s) |
|---|---|---|---|---|
| Biotinol-5′-AMP | S. aureus BPL, Human BPL | Ki = 0.03 µM (SaBPL), Ki = 0.21 µM (Human BPL) | Low | biotium.com |
| Biotin 1,2,3-Triazole Analog | S. aureus BPL, Human BPL | Ki = 90 nM (SaBPL) | >1100-fold for SaBPL over human BPL | biotium.commdpi.com |
| 1,4-Triazole Analog (Compound 24) | S. aureus BPL, Human BPL | Reduces S. aureus growth by 80% at 8 µg/mL | >1100-fold for SaBPL over human BPL | nih.gov |
Use of Analogs in Differentiating Bacterial vs. Eukaryotic Biotinylation Mechanisms
The development of selective BPL inhibitors has provided powerful chemical tools to differentiate between bacterial and eukaryotic biotinylation pathways. This selectivity is rooted in the structural divergence of the BPL enzymes themselves. BPLs are categorized into three distinct classes. nih.gov Pathogenic bacteria typically have Class I or Class II enzymes, whereas mammals possess Class III enzymes. biotium.comnih.gov A key difference is that mammalian BPLs have a large N-terminal extension that is absent in their bacterial counterparts but essential for catalysis. biotium.com
Analogs of this compound have been designed to exploit these structural differences. As noted previously, simple, non-hydrolyzable mimics of the reaction intermediate, such as Biotinol-5′-AMP, are potent but non-selective, inhibiting both bacterial and human enzymes. biotium.com This lack of selectivity indicates that the core binding site for the biotin and AMP moieties is highly conserved across classes.
The breakthrough in differentiation came with the synthesis of biotin 1,2,3-triazole analogs. biotium.commdpi.com These compounds were found to be inactive against human and E. coli BPLs but were potent competitive inhibitors of the S. aureus BPL. biotium.com The most potent of these analogs displayed over 1100-fold selectivity for the S. aureus enzyme over the human version. biotium.com This remarkable selectivity allows researchers to specifically disrupt the biotinylation cycle in certain bacteria without affecting the host's homologous pathway. biotium.commdpi.com This is critical for validating BPL as an antibacterial drug target and for studying the specific roles of protein biotinylation in bacterial physiology versus that in eukaryotic cells. biotium.comnih.gov
This compound Conjugates for Nucleic Acid Labeling
Beyond enzyme inhibition, biotin-AMP conjugates are widely used for the covalent labeling of nucleic acids, particularly RNA. This enables the study of RNA structure, function, and its interactions with other molecules.
Synthesis of Biotin-AMP Conjugates for RNA Labeling (e.g., Biotin-HDAAMP)
A common strategy for labeling RNA at its 5' end involves using a biotin-AMP conjugate as an initiator in an in vitro transcription reaction. researchgate.netnih.govnih.gov A widely used conjugate for this purpose is Biotin-HDAAMP (adenosine 5′-(6-aminohexyl) phosphoramide). researchgate.netnih.govjneurosci.org
The synthesis of Biotin-HDAAMP is a straightforward two-step chemical process: jneurosci.org
Synthesis of HDAAMP : Adenosine 5'-monophosphate (AMP) is chemically condensed with 1,6-hexanediamine (B7767898) (HDA). This reaction creates a stable phosphoramidate (B1195095) bond, linking the hexanediamine (B8719201) spacer to the 5' phosphate (B84403) of AMP to yield HDAAMP (adenosine 5′-(6-aminohexyl) phosphoramide). researchgate.netjneurosci.org
Biotin Conjugation : The resulting amino-functionalized nucleotide, HDAAMP, is then conjugated to an N-hydroxysuccinimide (NHS) ester of biotin (biotin-NHS). The primary amine on the HDA spacer reacts with the biotin-NHS ester to form a stable amide bond, yielding the final Biotin-HDAAMP conjugate. jneurosci.org
This synthesized Biotin-HDAAMP can then be used to prime RNA synthesis. When used with specific RNA polymerases, such as the T7 φ2.5 promoter, it acts as an initiator nucleotide, efficiently incorporating a biotin label at the specific 5' end of the transcript. researchgate.netnih.govnih.gov This method provides an elegant one-step procedure for producing 5'-biotinylated RNA, eliminating the need for more complex post-transcriptional modification steps. researchgate.netnih.gov
Applications in RNA-Protein Interaction Studies
RNA molecules labeled with biotin via conjugates like Biotin-HDAAMP are invaluable tools for investigating RNA-protein interactions. The most prominent application is the RNA pull-down assay . jci.orgrsc.orgnih.govrsc.org This technique is designed to isolate and identify proteins that bind to a specific RNA sequence. nih.gov
The general workflow of an RNA pull-down assay is as follows:
Bait Preparation : A biotin-labeled RNA molecule of interest (the "bait") is generated, often through the in vitro transcription method described above. rsc.org
Binding : The biotinylated RNA bait is incubated with a cell lysate or nuclear extract, which contains a complex mixture of proteins. rsc.orgnih.gov During this incubation, RNA-binding proteins (RBPs) that recognize the bait sequence will form stable RNA-protein complexes. rsc.org
Capture : The mixture is then exposed to streptavidin-coated magnetic or agarose (B213101) beads. nih.gov The high affinity of streptavidin for biotin ensures that the biotinylated RNA bait, along with any bound proteins, is efficiently captured and immobilized on the beads.
Washing and Elution : The beads are washed to remove non-specifically bound proteins. The captured RNA-protein complexes are then eluted from the beads.
Analysis : The eluted proteins are identified using downstream techniques such as Western blotting (to confirm the presence of a suspected RBP) or mass spectrometry (to identify novel binding partners). nih.govrsc.org
This powerful technique allows researchers to discover novel RNA-protein interactions, confirm predicted interactions, and map the specific regions of an RNA molecule that are responsible for binding to proteins.
Use of Biotinylated AMP as a Biochemical Probe for Receptor Localization Studies
Biotinylated AMP can also be employed as a direct biochemical probe to identify and localize receptors that naturally bind adenosine monophosphate, such as purinergic receptors. jci.org By tagging the natural ligand with biotin, researchers can "fish" for its corresponding receptor in tissues and cells.
Probe Design and Functional Validation in Research Models
The design of a useful probe requires that the biotin tag does not significantly interfere with the ligand's ability to bind its receptor. Functional validation is therefore a critical step to ensure that the biotinylated probe retains its biological activity before it is used for localization experiments.
A seminal study on 5'AMP odorant receptors in the spiny lobster (Panulirus argus) provides a clear example of this process. jci.org
Probe Design : Researchers created a probe by directly conjugating biotin to adenosine-5'-monophosphate, referred to as 5'AMP-biotin. jci.org
Functional Validation : Before using the probe for localization, its functionality was rigorously tested. Electrophysiological assays were performed on the lobster's olfactory receptor neurons. These experiments demonstrated that the 5'AMP-biotin probe was able to excite the 5'AMP-sensitive neurons with an efficacy that was not significantly different from that of natural, unmodified 5'AMP. jci.org This crucial validation step confirmed that the biotinylated probe was a functional mimic of the natural ligand and could be used to accurately report the location of the receptor.
Application in Localization : Once validated, the 5'AMP-biotin probe was used in conjunction with transmission electron microscopy (TEM). The study revealed that 5'AMP binding sites were distributed along the entire length of the olfactory dendrites exposed to odorants. jci.org This represented the first successful in situ localization of specific olfactory receptor sites using a functionally defined, ligand-based probe. jci.org
This approach, involving careful probe design followed by stringent functional validation, provides a powerful model for using biotinylated ligands like this compound to map the precise location of their receptors in complex biological systems.
Table 2: Summary of Research Applications for this compound and its Analogs
| Application Area | Key Compound/Probe | Methodology | Research Goal | Reference(s) |
|---|---|---|---|---|
| Enzyme Inhibition | Biotin 1,2,3-Triazole Analogs | SAR Studies, Enzyme Kinetics | Develop selective inhibitors to differentiate bacterial vs. human BPLs. | biotium.comnih.govmdpi.com |
| RNA Labeling | Biotin-HDAAMP | In vitro Transcription Initiation | Generate 5'-end biotinylated RNA for downstream applications. | researchgate.netnih.govjneurosci.org |
| RNA-Protein Interactions | 5'-Biotinylated RNA | RNA Pull-Down Assay | Isolate and identify proteins that bind to a specific RNA sequence. | rsc.orgnih.govrsc.org |
| Receptor Localization | 5'AMP-biotin | Electrophysiology, Electron Microscopy | Functionally validate and then localize specific odorant receptors in situ. | jci.org |
Ultrastructural Localization Techniques (e.g., TEM with Biotinylated AMP)
The precise localization of molecular interactions within the intricate architecture of a cell is paramount for understanding biological function. Ultrastructural localization techniques, particularly when combined with highly specific molecular probes, provide the high-resolution view necessary to map these events. Transmission Electron Microscopy (TEM), when paired with biotinylated probes like this compound, serves as a powerful methodology for visualizing the subcellular distribution of specific binding sites. nih.govjneurosci.org The biotin moiety acts as a versatile tag that can be detected by avidin (B1170675) or anti-biotin antibodies conjugated to electron-dense markers, such as colloidal gold, allowing for direct visualization at the electron microscopic level. nih.govnih.gov
A seminal application of this technique involved the use of a unique probe, biotinylated adenosine-5'-monophosphate (functionally referred to as 5'AMP-biotin), to identify the location of 5'AMP odorant binding sites on the dendrites of olfactory receptor neurons in the spiny lobster, Panulirus argus. nih.govjneurosci.org This research represents a significant advancement, as it was the first in situ localization of specific olfactory receptor sites using a functionally defined ligand. nih.govjneurosci.org
Detailed Research Findings:
Biochemical and electrophysiological assays confirmed that the 5'AMP-biotin probe was not just a passive marker; it was capable of both binding to and exciting the 5'AMP-sensitive olfactory receptor neurons. nih.govjneurosci.org This functional validation was crucial for ensuring that the visualized binding sites represented true receptor locations.
TEM studies revealed that the 5'AMP-biotin binding sites were widely distributed along the entire dendritic region of the neuron that is exposed to odorants. nih.govjneurosci.org This included the transitional zone between the inner and outer dendritic segments and the entirety of the outer dendritic segment. nih.govjneurosci.org A quantitative analysis of the probe's distribution, using gold particles as markers, yielded specific insights into the density of these receptor sites. jneurosci.org
The key findings from the ultrastructural analysis are summarized in the table below.
Interactive Table: Localization and Density of 5'AMP-Biotin Binding Sites on Spiny Lobster Olfactory Dendrites
| Parameter | Finding | Significance |
| Distribution | Binding sites are present along the entire odorant-exposed dendritic region. nih.govjneurosci.org | Suggests that the entire surface of the outer dendrite is capable of detecting the 5'AMP odorant. jneurosci.org |
| Membrane Density | The density of binding sites per square micron (µm²) of dendritic membrane is similar along the length of the dendrite. nih.govjneurosci.org | Indicates a uniform potential for signal reception across the dendritic membrane itself. jneurosci.org |
| Sensillar Area Density | The number of binding sites per µm² of the total sensillar area decreases in the distal 30% of the sensory hair (aesthetasc). nih.govjneurosci.org | This is not due to lower receptor density on the membrane, but rather a decrease in the total amount of dendritic membrane present in the distal region. nih.govjneurosci.org |
| Comparative Localization | The distribution of 5'AMP receptor sites is far more extensive than that of the enzymes that inactivate 5'AMP (5'ectonucleotidase/phosphatase), which are confined to the transitional zone. nih.govjneurosci.org | This spatial separation implies that odorant binding and signal inactivation are compartmentalized processes. jneurosci.org |
These results strongly suggest that the 5'AMP-biotin probe successfully labeled specific olfactory receptor sites that are coupled to the signal transduction cascade. nih.govjneurosci.org The high-resolution mapping achieved with TEM provided a detailed view of the molecular landscape of chemoreception, demonstrating how a biotinylated derivative of a natural ligand can be employed to elucidate the precise subcellular organization of a sensory system. jneurosci.org
Comparative and Evolutionary Insights into Biotinyl 5 Amp Biochemistry
Phylogenetic Analysis of Biotin (B1667282) Protein Ligases and Holocarboxylase Synthetases
Biotin protein ligases (BPLs), the enzymes that synthesize biotinyl-5'-AMP and transfer the biotin moiety to acceptor proteins, exhibit significant evolutionary diversity. Phylogenetic analyses have classified these enzymes into distinct groups based on their domain architecture and function. nih.govingentaconnect.com
In prokaryotes and archaea, BPLs are generally categorized into two main groups. plos.orgacs.org
Group I BPLs are monofunctional enzymes, with their sole purpose being the catalysis of biotinylation. ingentaconnect.comacs.org These are found in some bacteria, archaea, and plants. ingentaconnect.commdpi.com
Group II BPLs , such as the well-studied BirA from Escherichia coli, are bifunctional. They possess an N-terminal helix-turn-helix (HTH) DNA-binding domain in addition to their catalytic domains. nih.govingentaconnect.complos.org This allows them to act not only as ligases but also as transcriptional repressors of the biotin biosynthesis (bio) operon, with this compound acting as the co-repressor. nih.govproteopedia.org
Eukaryotic BPLs, known as holocarboxylase synthetases (HCS), represent a third class. ingentaconnect.commdpi.com In humans, a single HCS enzyme is responsible for biotinylating all five essential carboxylases involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. nih.govgenecards.org The human HCS is encoded by the HLCS gene, and mutations in this gene lead to the metabolic disorder holocarboxylase synthetase deficiency. frontiersin.orgwikipedia.org Phylogenetic studies suggest that eukaryotes likely acquired their biotin-dependent enzymes through endosymbiotic events. nih.gov
A phylogenetic tree of the broader biotin-lipoate A/B protein ligase family shows distinct clades for biotin ligases, LplA, LipB, LipL, and LipM proteins, highlighting a shared evolutionary origin for cofactor attachment enzymes. researchgate.net The existence of an N-terminal DNA-binding domain in BirA enzymes correlates strongly with the presence of BirA-binding sites upstream of biotin operons, a feature conserved across various eubacterial and archaeal genomes. nih.gov
| Classification | Key Structural Feature | Primary Function(s) | Representative Organisms |
|---|---|---|---|
| Group/Class I | Catalytic and C-terminal domains only | Biotinylation | Pyrococcus horikoshii, Aquifex aeolicus, Plants ingentaconnect.comacs.orgmdpi.com |
| Group/Class II | N-terminal DNA-binding domain + catalytic domains | Biotinylation & Transcriptional Regulation | Escherichia coli, Bacillus subtilis, Staphylococcus aureus ingentaconnect.complos.orgnih.gov |
| Class III (HCS) | Catalytic domains, may have other regulatory elements | Biotinylation of multiple carboxylases | Yeast, Insects, Mammals (e.g., Homo sapiens) ingentaconnect.commdpi.comgenecards.org |
Evolutionary Conservation and Divergence of this compound Binding Sites
The active site of BPLs, where this compound is synthesized and bound, shows remarkable conservation of key structural features across different evolutionary lineages. ingentaconnect.com The binding of the intermediate is a critical step, and structural studies, such as those on BPL from Mycobacterium tuberculosis, reveal that this binding induces significant conformational changes. nih.govproteopedia.org Specifically, flexible loops near the active site transition from a disordered to an ordered state upon binding of this compound, effectively sequestering the reactive intermediate from the solvent. mdpi.comnih.gov
A highly conserved motif, "Gly-Arg-Gly-Arg-X", is located in the biotin-binding loop and plays a crucial role in stabilizing the bound this compound. mdpi.com The arginine residue within this motif (Arg118 in E. coli BPL) is particularly important, forming a network of hydrogen bonds that shields the intermediate. mdpi.com Mutation of this residue dramatically increases the dissociation rate of this compound. mdpi.com Another key interaction involves a displaced parallel π-stacking interaction between the adenine (B156593) ring of the AMP moiety and a conserved tryptophan residue. mdpi.com
While the core binding pocket is conserved, divergence is observed in regions outside the active site, which often relate to the enzyme's specific regulatory functions or substrate recognition patterns. For instance, the bifunctional Group II BPLs have evolved an allosteric communication network between the N-terminal DNA-binding domain and the catalytic active site. plos.org In E. coli BirA, the accumulation of this compound triggers dimerization, which is a prerequisite for DNA binding and repression of the biotin operon. ingentaconnect.com This regulatory mechanism is absent in the monofunctional Group I ligases. acs.org
Functional Specialization of Biotinylation Pathways Across Organisms
The pathways involving this compound have undergone significant functional specialization throughout evolution. In many bacteria, the pathway is tightly linked to the regulation of biotin biosynthesis itself. The bifunctional BirA acts as a sensor of biotin availability; when biotinylated proteins are saturated, the resulting accumulation of the this compound-BirA complex triggers the repression of genes for biotin synthesis and transport. nih.govresearchgate.net This creates an efficient feedback loop that conserves cellular resources. Comparative genomics has revealed variations in this regulatory system, such as the identification of novel transcriptional regulators like BioR in some proteobacteria that control biotin metabolism genes. microbiologyresearch.orgsemanticscholar.org
In eukaryotes, the primary role of biotinylation has specialized towards metabolic control. Humans, for example, cannot synthesize biotin and must obtain it from their diet. nih.gov The human holocarboxylase synthetase (HCS) is a dedicated enzyme that attaches biotin to five critical carboxylases:
Pyruvate (B1213749) carboxylase
Propionyl-CoA carboxylase
Methylcrotonyl-CoA carboxylase
Acetyl-CoA carboxylase 1
Acetyl-CoA carboxylase 2
These enzymes are indispensable for central metabolic processes. genecards.orgwikipedia.org The loss of the transcriptional regulatory function seen in bacterial BirA reflects a shift in strategy, where biotin homeostasis is controlled by transport and recycling rather than de novo synthesis. nih.gov
Furthermore, the early steps of the biotin synthesis pathway, which produce the precursor pimeloyl-CoA, show remarkable diversity across different microorganisms, with at least three distinct mechanisms identified, whereas the later steps of ring assembly are more conserved. nih.govresearchgate.net This indicates that organisms have evolved varied solutions to produce the initial building blocks for biotin, while the core chemistry of forming this compound and the subsequent biotinylation reaction mechanism remain highly conserved. mdpi.com
Engineering Ligase Specificity Through Mutational Analysis (e.g., Group I vs. Group II BPLs)
The structural and functional differences between BPLs have made them attractive targets for protein engineering. Mutational analysis has provided deep insights into their mechanisms and allowed for the modification of their specificity and function.
A key area of investigation has been the conversion between Group I and Group II BPLs. It was hypothesized that deleting the N-terminal DNA-binding domain of a Group II BPL would convert it into a monofunctional Group I enzyme. While this approach failed for E. coli BirA, where the deletion severely impaired ligase activity due to the crucial role of the N-terminus in organizing the active site, it was successful for the BirA from Bacillus subtilis. plos.org Deletion of the N-terminal domain of B. subtilis BirA resulted in a fully active Group I ligase, marking the first successful conversion of its kind. plos.org This highlights subtle but important differences in the allosteric regulation between different Group II enzymes.
Mutational analysis has also been instrumental in creating tools for molecular biology. A single point mutation (R118G) in the biotin-binding loop of E. coli BirA transforms it into a "promiscuous" ligase known as BirA*. nih.gov This mutant enzyme has a weakened affinity for this compound, causing the reactive intermediate to be released from the active site into the surrounding environment. nih.gov The released this compound can then covalently label lysine (B10760008) residues on nearby proteins, a technique known as proximity-dependent biotinylation, or BioID. nih.gov This has become a powerful tool for mapping protein-protein interaction networks in living cells.
| Enzyme | Mutation/Modification | Resulting Change in Function | Application/Significance |
|---|---|---|---|
| E. coli BirA (Group II) | Deletion of N-terminal DNA-binding domain | Severely compromised ligase activity. plos.org | Demonstrates allosteric linkage between domains is essential for catalytic function. |
| B. subtilis BirA (Group II) | Deletion of N-terminal DNA-binding domain | Successful conversion to a fully functional Group I ligase. plos.org | Shows that the DNA-binding domain is not universally essential for ligase activity in all Group II BPLs. |
| E. coli BirA (Group II) | R118G point mutation (BirA*) | Releases reactive this compound intermediate; becomes a promiscuous ligase. nih.gov | Development of BioID for proximity-dependent labeling and mapping protein interactomes. |
Future Directions and Open Questions in Biotinyl 5 Amp Research
Elucidation of Novel Biotinyl-5'-AMP Mediated Regulatory Pathways
Beyond its canonical function in the biotinylation of carboxylases, this compound is recognized as a regulatory molecule. hmdb.ca In bacterial systems, the complex formed by biotin (B1667282) protein ligase and this compound functions as a co-repressor for the biotin (bio) operon, directly linking its synthesis to the transcriptional control of biotin biosynthesis genes. nih.gov This ensures a homeostatic control of biotin synthesis based on the availability of the activated intermediate.
Recent findings in mammalian cells suggest that the regulatory functions of this compound extend beyond its role in carboxylase biotinylation. It has been implicated in the activation of signal transduction cascades involving soluble guanylate cyclase (sGC) and cGMP-dependent protein kinase (PKG). umaryland.eduhmdb.ca This discovery opens up the possibility that this compound may serve as a critical link between the cell's biotin status and broader signaling networks that govern metabolism and gene expression. An open question is the full extent of these non-canonical pathways and the specific molecular targets through which this compound exerts these effects. Future research will likely focus on identifying new protein and nucleic acid partners for this compound and characterizing the downstream consequences of these interactions.
Development of Advanced Probes for Spatiotemporal Biotinylation Research
Understanding the precise location and timing of protein biotinylation is crucial for deciphering its role in dynamic cellular processes. The development of advanced chemical probes is central to this endeavor. Biotinylated probes are powerful tools for isolating and identifying binding proteins through affinity pulldown methods. tuat.ac.jp These probes typically consist of a "bait" compound, a biotin tag for high-affinity binding to avidin (B1170675) or streptavidin, and a linker molecule. tuat.ac.jp
Recent advancements have focused on optimizing these probes for greater efficacy and specificity. For instance, research has shown that the length and flexibility of the linker connecting the biotin tag to the bait molecule are critical for the successful capture of target proteins. tuat.ac.jp Furthermore, new strategies are emerging for labeling and capturing modified proteins. These include the use of biotinamidohexanoic acid hydrazide to tag carbonyl groups on protein adducts and "Click chemistry" to attach azidobiotin tags to proteins modified by alkynyl-analogs of electrophiles. nih.gov To improve the selectivity of adduct capture, researchers have developed azidobiotin reagents with photocleavable linkers, which permit the recovery of captured proteins under gentle conditions. nih.gov
The application of biotinylated probes extends to the study of RNA-protein interactions, where they are used to capture and analyze RNA-binding protein complexes. biosyn.com Probes like biotinylated oligo(dT) are used to isolate mature eukaryotic mRNA by hybridizing to the poly(A) tail. promega.com Future developments will likely involve creating probes with enhanced cell permeability, conditional activation, and the ability to report on enzymatic activity in real-time within living cells, providing unprecedented insight into the spatiotemporal dynamics of biotinylation.
Table 1: Examples of Advanced Probes in Biotinylation Research
| Probe Type | Application | Key Feature |
| Biotinylated Chemical Probes | Affinity pulldown of target proteins. | Optimized linker length is crucial for effective capture. tuat.ac.jp |
| Biotinamidohexanoic Acid Hydrazide | Covalent labeling of carbonyl groups on protein adducts. | Allows for the enrichment of modified proteins. nih.gov |
| Alkynyl Analogs with Azidobiotin Tags | Post-labeling of protein adducts via Click chemistry. | Enables the identification of protein targets of electrophiles. nih.gov |
| Biotinylated RNA Probes | Analysis of RNA-protein networks and purification of mRNA. | Can be used to study RNA interactions with DNA, RNA, and proteins. biosyn.compromega.com |
| Proximity-Labeling Probes (e.g., TurboID) | Mapping of protein-protein interactions within a specific cellular location. | A biotin ligase fused to a protein of interest biotinylates nearby proteins. nih.gov |
High-Throughput Screening Methodologies for Mechanistic Studies
High-throughput screening (HTS) is a critical technology for discovering novel inhibitors and activators of enzymes involved in this compound metabolism, and for dissecting the mechanisms of biotinylation. rsc.orgneb.com The development of robust and sensitive HTS assays is essential for screening large compound libraries to identify potential therapeutic agents or research tools. lsu.edu
Several HTS assays have been developed for enzymes related to biotin metabolism. For example, a green fluorescent protein (GFP)-based assay has been created for the high-throughput screening of interactions with biotin protein ligase (BirA). rsc.orgrsc.org This assay has a high Z' value, indicating its suitability for HTS campaigns aimed at discovering inhibitory compounds. rsc.org Another approach for studying acetyl-CoA carboxylase (ACC), an enzyme that requires biotinylation, uses a coupled enzyme reaction that produces a colored product, making it amenable to HTS. lsu.edu
The use of streptavidin-coated magnetic beads is another key technology that facilitates HTS workflows. neb.com These beads allow for the efficient purification of biotinylated molecules from complex mixtures, such as cell lysates, in a 96-well plate format compatible with automated liquid handling systems. neb.com Future directions in this area will focus on developing more direct and universal HTS assays for biotinylation, potentially using novel biosensors or reporter systems that can be applied in a cellular context to screen for modulators of specific biotinylation events.
Table 2: High-Throughput Screening (HTS) Methodologies for Biotinylation Research
| HTS Assay/Methodology | Target/Purpose | Principle |
| GFP-based DSF-GTP Assay | Screening for inhibitors of Biotin Protein Ligase (BirA). | Measures ligand-induced changes in the thermal stability of a GFP-tagged BirA. rsc.orgrsc.org |
| Coupled Enzyme Assay for ACC | Screening for inhibitors of Acetyl-CoA Carboxylase (ACC). | The product of the ACC reaction, malonyl-CoA, is used by a second enzyme to produce a colored compound. lsu.edu |
| Streptavidin Magnetic Bead-based Purification | High-throughput purification of biotinylated substrates. | Magnetic beads coated with streptavidin capture biotinylated molecules for automated sample preparation upstream of analysis like mass spectrometry. neb.com |
Integration of Omics Data for Systems-Level Understanding of this compound Metabolism
A comprehensive, systems-level understanding of this compound metabolism requires the integration of multiple "omics" datasets, including proteomics, metabolomics, and genomics. nih.gov Omics approaches are generating vast amounts of data that can reveal new connections between biotinylation and other cellular processes.
Metabolomics studies, for instance, can quantify the levels of this compound and related metabolites in various biological states, providing a direct readout of the biotin metabolism pathway. metabolomicsworkbench.org Proteomics techniques are crucial for identifying biotinylated proteins on a global scale. A powerful proteomics method is proximity-labeling, such as TurboID, which utilizes a biotin ligase to biotinylate proteins within a nanometer-scale radius in living cells. nih.gov This allows for the mapping of protein interaction networks in specific subcellular compartments. nih.gov
The challenge and future direction lie in the computational integration of these diverse datasets. By combining information on gene expression (genomics), protein abundance and modification (proteomics), and metabolite levels (metabolomics), researchers can construct detailed models of this compound metabolism. These models will be instrumental in predicting how perturbations in this pathway, whether genetic or pharmacological, affect the entire cellular system. This integrated approach will be essential for uncovering the full spectrum of this compound's functions and its role in health and disease.
Q & A
Q. Kinetic parameters :
- Burst kinetics : Initial rapid synthesis of 1 mol adenylate per mole of BirA, followed by a slower linear phase limited by product release .
- Low Km for biotin : ~2.2 × 10⁻⁷ M, indicating high substrate affinity .
Thermodynamic parameters : - ΔH (enthalpy) : Large negative values for both biotin and adenylate binding, measured via isothermal titration calorimetry (ITC) .
- Entropic contributions : Opposing signs for biotin (unfavorable) vs. adenylate (favorable), reflecting differences in conformational changes .
Methods : - Stopped-flow fluorescence or ITC to measure binding affinities and thermodynamic profiles .
- Subtilisin proteolysis assays to track conformational changes during adenylate synthesis .
Advanced: How can structural biology techniques resolve contradictions in this compound-mediated enzyme mechanisms?
Conflicting data on HCS-independent biotinylation (e.g., histone H2A vs. H3) can be addressed using:
- X-ray crystallography : High-resolution structures (e.g., PDB 1WQW) reveal binding pockets for biotin, ATP, and the adenylate, clarifying active-site loop ordering and domain rotations .
- Mutagenesis studies : Substitutions (e.g., Arg118Lys in BirA) alter biotin affinity and adenylate release, linking structural dynamics to catalytic efficiency .
- Comparative modeling : Structural alignments of BPLs across species (e.g., Pyrococcus horikoshii vs. E. coli) highlight conserved residues critical for adenylate stability .
Advanced: What methodological strategies are used to design competitive inhibitors targeting this compound binding sites?
Bisubstrate analogs (e.g., biotinyl-acylsulfamide adenosine, BASA) mimic the adenylate’s interaction with both biotin and ATP pockets. Key approaches include:
- Phosphoanhydride replacement : Substituting the labile linker with bioisosteres (e.g., sulfamide) to create non-hydrolyzable inhibitors .
- Species-specific selectivity : Exploiting differences in bacterial vs. human BPL binding pockets (e.g., SaBPL vs. hBPL) to minimize off-target effects .
- Crystallographic validation : Co-crystal structures (e.g., SaBPL-BASA) confirm inhibitor-induced conformational changes mirroring adenylate binding .
Advanced: How do researchers address discrepancies in HCS-dependent vs. HCS-independent biotinylation mechanisms?
Contradictory observations (e.g., HCS-independent histone H2A biotinylation) are resolved via:
- This compound supplementation : Testing if exogenous adenylate bypasses HCS requirement .
- Cross-linking and Y2H assays : Identifying direct physical interactions between HCS and histones (e.g., H3) to confirm enzyme-substrate proximity .
- Quantitative mass spectrometry : Comparing biotinylation site occupancy in HCS-knockout vs. wild-type systems .
Advanced: What experimental frameworks are used to study species-specific variations in this compound utilization?
Comparative studies employ:
- Enzyme kinetics : Measuring adenylate synthesis rates and affinities in BPLs from thermophiles (e.g., P. horikoshii) vs. mesophiles .
- Thermodynamic profiling : Assessing temperature-dependent binding stability (e.g., BirA in E. coli vs. human HCS) .
- Gene knockout models : Evaluating biotin auxotrophy in organisms with divergent BPL sequences .
Basic: What controls are essential when testing this compound activity in cell-free systems?
- Negative controls : Omitting ATP, Mg²⁺, or BPL to confirm adenylate dependence .
- EDTA addition : Chelating Mg²⁺ to inhibit endogenous ATPase activity in crude extracts .
- Competitive inhibition : Using excess biotin or non-hydrolyzable ATP analogs to block adenylate synthesis .
Advanced: How can this compound be leveraged to engineer proximity-labeling tools like BioID?
Mutagenesis of BPLs (e.g., BirA Arg118Lys) enhances adenylate release, improving labeling efficiency. Key steps:
- Fusion protein design : Linking mutated BPL to bait proteins (e.g., Lamin A) .
- Biotin supplementation : Providing excess biotin to maximize adenylate production in vivo .
- Proteomic validation : Confirming labeled interactors via streptavidin pulldown and LC-MS/MS .
Basic: What are common pitfalls in detecting this compound in enzymatic assays, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
